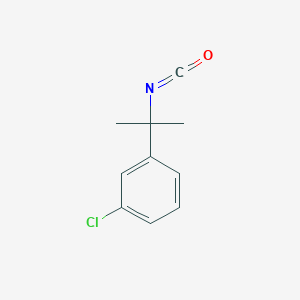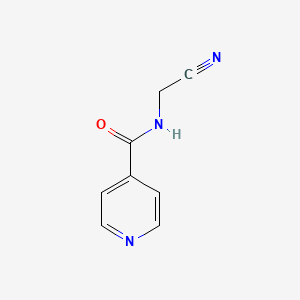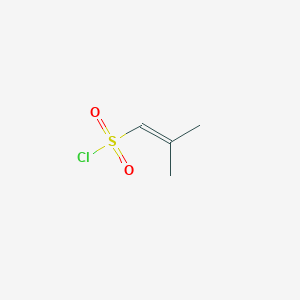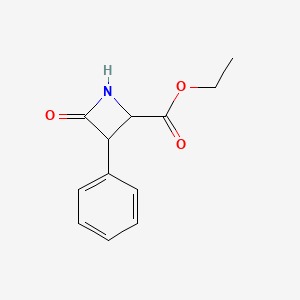
2-(1,3,3-Trimethylcyclohexyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3,3-Trimethylcyclohexyl)ethanamine is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group and a trimethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,3-Trimethylcyclohexyl)ethanamine typically involves the reaction of 1,3,3-trimethylcyclohexanol with ammonia or an amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,3,3-Trimethylcyclohexyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted amines.
Applications De Recherche Scientifique
2-(1,3,3-Trimethylcyclohexyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which 2-(1,3,3-Trimethylcyclohexyl)ethanamine exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, influencing the compound’s activity and effects.
Comparaison Avec Des Composés Similaires
- 1-Amino-2-(1,3,3-trimethylcyclohexyl)ethanol
- 1-Amino-2-(1,3,3-trimethylcyclohexyl)propane
Uniqueness: 2-(1,3,3-Trimethylcyclohexyl)ethanamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclohexane ring and trimethyl substitution make it different from other similar compounds, influencing its reactivity and applications.
Propriétés
Formule moléculaire |
C11H23N |
|---|---|
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
2-(1,3,3-trimethylcyclohexyl)ethanamine |
InChI |
InChI=1S/C11H23N/c1-10(2)5-4-6-11(3,9-10)7-8-12/h4-9,12H2,1-3H3 |
Clé InChI |
ILQUHPPRQZSDKS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)(C)CCN)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethyl-7-propylbenzo[d]isoxazol-6-ol](/img/structure/B8585840.png)








